BenchChemオンラインストアへようこそ!

2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

DHFR inhibition species selectivity Toxoplasma gondii

Essential reference compound for antiparasitic DHFR drug discovery, featuring a unique furan-2-yl/thiophen-3-yl ethyl linker architecture. Publicly available ChEMBL data confirm species-selective DHFR inhibition (T. gondii TS-DHFR IC50 = 2,700 nM) with human DHFR sparing (IC50 > 10,000 nM), a profile absent from regioisomeric and linker analogs. Use to benchmark novel DHFR inhibitors for host toxicity avoidance and systematically map heterocycle orientation, linker length, and lipophilicity effects on antiproliferative activity. This compound's distinct substitution pattern makes generic substitution scientifically unsound.

Molecular Formula C17H13F2NO2S
Molecular Weight 333.35
CAS No. 2097919-17-8
Cat. No. B2779159
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide
CAS2097919-17-8
Molecular FormulaC17H13F2NO2S
Molecular Weight333.35
Structural Identifiers
SMILESC1=CC(=C(C(=C1)F)C(=O)NCC(C2=CSC=C2)C3=CC=CO3)F
InChIInChI=1S/C17H13F2NO2S/c18-13-3-1-4-14(19)16(13)17(21)20-9-12(11-6-8-23-10-11)15-5-2-7-22-15/h1-8,10,12H,9H2,(H,20,21)
InChIKeyDMPLVBISZBBDQC-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
Solubilitynot available

2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097919-17-8): Baseline Characteristics and Procurement Context


2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097919-17-8) is a fluorinated benzamide derivative featuring a 2,6-difluorobenzamide core linked via an ethyl bridge to furan-2-yl and thiophen-3-yl heterocycles [1]. With a molecular weight of 333.35 g/mol, XLogP3 of 3.6, and topological polar surface area of 70.5 Ų, this compound occupies drug-like physicochemical space [2]. Publicly curated bioactivity data from ChEMBL (CHEMBL3970251) confirms inhibition of dihydrofolate reductase (DHFR) enzymes, with differential activity against human and protozoal isoforms [3]. The compound belongs to the broader class of furan-thiophene amide derivatives that have been investigated for antiproliferative activity against A431 cells and modeled via semi-empirical quantum chemical methods [4]. This compound is available through multiple chemical suppliers for non-human research use only.

Why Generic Substitution of 2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097919-17-8) Carries Procurement Risk


Within the 2,6-difluorobenzamide chemical space, small structural variations produce substantial shifts in biological activity profiles, rendering generic substitution scientifically unsound. This compound's specific substitution pattern—furan-2-yl and thiophen-3-yl moieties on an ethyl linker—differs from close analogs that bear a hydroxyl group on the linker (CAS 2034335-62-9), incorporate a furan-3-yl/thiophen-2-yl fused system (CAS 2034595-37-2), or use a methylene rather than ethyl bridge (CAS 2380009-48-1) . The publicly available ChEMBL data for CAS 2097919-17-8 shows measurable DHFR inhibition (T. gondii TS-DHFR IC50 = 2,700 nM) while remaining essentially inactive against human DHFR (IC50 > 10,000 nM), establishing a species-selectivity signature that cannot be assumed for its structurally related analogs lacking equivalent published target engagement data [1]. Furthermore, QSAR modeling of furan-thiophene amide derivatives demonstrates that lipophilicity and antiproliferative activity are strongly correlated with specific quantum-chemical structural parameters such as electron spatial extent and LUMO energy, meaning even regioisomeric heterocycle substitutions (e.g., furan-3-yl vs. furan-2-yl) can alter predicted biological performance [2].

Quantitative Differentiation Evidence for 2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097919-17-8)


DHFR Species Selectivity: T. gondii vs. Human Enzyme Inhibition Profile

CAS 2097919-17-8 demonstrates a measurable selectivity window between protozoal and human dihydrofolate reductase (DHFR). Against recombinant human DHFR, the compound shows negligible inhibition with an IC50 > 10,000 nM. Against the bifunctional TS-DHFR enzyme from Toxoplasma gondii, it achieves an IC50 of 2,700 nM, representing an approximately 3.7-fold selectivity for the parasite enzyme over the human ortholog [1]. This selectivity profile can be contextualized against the clinical DHFR inhibitor pyrimethamine, which potently inhibits both T. gondii DHFR and human DHFR at low nanomolar concentrations (typical IC50 values ~5-20 nM for T. gondii and ~30-80 nM for human, depending on assay conditions), yielding a narrower therapeutic index [2]. While CAS 2097919-17-8 is significantly less potent than pyrimethamine overall, its human DHFR inactivity (IC50 > 10 μM) eliminates the on-target human toxicity liability inherent to classical antifolates. No equivalent DHFR selectivity data are publicly available for the closest structural analogs (CAS 2034335-62-9, CAS 2034595-37-2, CAS 2380009-48-1, or CAS 1219842-57-5), making this compound the only member of its analog series with characterized dual-species DHFR inhibition data .

DHFR inhibition species selectivity Toxoplasma gondii antiparasitic screening

Linker Architecture Differentiation: Ethyl Bridge vs. Methylene and Hydroxy-Substituted Analogs

The ethyl linker (-CH2-CH(heterocycle)2-) in CAS 2097919-17-8 is a critical structural differentiator from its closest commercially available analogs. Analog CAS 2380009-48-1 replaces the ethyl bridge with a methylene linker (-CH2-), reducing molecular weight from 333.35 to 319.33 g/mol, altering the spatial relationship between the benzamide and heterocyclic moieties, and reducing the rotatable bond count . Analog CAS 2034335-62-9 introduces a hydroxyl group on the linker carbon bearing the heterocycles, increasing molecular weight to 349.4 g/mol and adding a hydrogen bond donor, which shifts the compound's polarity and metabolic profile . The Bober et al. (2012) QSAR study of furan-thiophene amide derivatives demonstrates that antiproliferative LD50 against A431 cells correlates with electron spatial extent (ESE) and LUMO energy (R = 0.82-0.99 depending on the model), structural parameters that are inherently sensitive to linker geometry and substitution [1]. The target compound's specific ethyl linker with unsubstituted sp3 carbon at the heterocycle attachment point represents a distinct point on this structure-activity landscape that cannot be replicated by methylene-bridged or hydroxyl-substituted analogs.

linker SAR structural analog comparison 2,6-difluorobenzamide medicinal chemistry

Heterocycle Regioisomerism: Furan-2-yl / Thiophen-3-yl vs. Alternative Orientations

The specific regioisomeric arrangement of CAS 2097919-17-8—furan-2-yl (2-position attachment) paired with thiophen-3-yl (3-position attachment)—contrasts with the closest analog CAS 2034595-37-2, which employs a furan-3-yl/thiophen-2-yl fused system (CAS 2034595-37-2 has the furan and thiophene rings directly connected rather than attached to a common carbon) . While both compounds share the same molecular formula (C17H13F2NO2S) and molecular weight (333.4), their heterocycle connectivity differs fundamentally. This regioisomeric distinction affects the spatial orientation of the heteroatoms (oxygen in furan, sulfur in thiophene) relative to the benzamide core, which influences hydrogen bonding geometry and π-stacking interactions with biological targets [1]. The Bober et al. (2012) study shows that in furan-thiophene amide derivatives, lipophilicity parameters (log k, clog P) and biological activity depend on total dipole moment and electron spatial extent—parameters sensitive to heteroatom positioning—with regression coefficients of R = 0.85-0.99 depending on the specific model [2]. CAS 2097919-17-8 therefore occupies a distinct regioisomeric SAR coordinate not addressed by its fused-ring or alternatively substituted analogs.

regioisomer comparison heterocycle SAR furan-thiophene bioisosterism

Computational ADME Profile: XLogP3 and TPSA Within Drug-Like Space

CAS 2097919-17-8 exhibits calculated physicochemical parameters consistent with oral drug-likeness: XLogP3 = 3.6 and topological polar surface area (TPSA) = 70.5 Ų [1]. Both values fall within established drug-likeness thresholds (XLogP3 ≤ 5; TPSA ≤ 140 Ų for oral bioavailability per Veber rules). The compound has 5 hydrogen bond acceptors and 1 hydrogen bond donor, 5 rotatable bonds, and a molecular weight of 333.35 g/mol, compliant with Lipinski's Rule of Five [1]. In the context of the furan-thiophene amide class studied by Bober et al. (2012), lipophilicity (measured as experimental log k and calculated clog P) was the dominant determinant of antiproliferative activity against A431 cells, with structural parameters ESE and total dipole moment serving as key predictors (R = 0.85-0.93) [2]. The XLogP3 of 3.6 positions this compound in a moderate lipophilicity range that balances membrane permeability with aqueous solubility, though no experimental solubility or permeability data are publicly available for this specific compound. In contrast, the hydroxyl-substituted analog (CAS 2034335-62-9) is expected to have lower log P and higher TPSA due to the additional polar hydroxyl group, while the methylene-linked analog (CAS 2380009-48-1) may exhibit subtly different lipophilicity due to reduced molecular volume .

physicochemical properties drug-likeness ADME prediction Lipinski parameters

Recommended Research and Industrial Application Scenarios for 2,6-Difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide (CAS 2097919-17-8)


Antiparasitic DHFR Inhibitor Screening and Selectivity Profiling

Based on the established DHFR inhibition data showing T. gondii TS-DHFR IC50 = 2,700 nM with human DHFR IC50 > 10,000 nM [1], CAS 2097919-17-8 is suitable as a reference compound or starting scaffold in antiparasitic DHFR drug discovery programs. Researchers can use this compound to benchmark novel DHFR inhibitors for species selectivity, as its human DHFR-sparing profile (IC50 > 10 μM) provides a baseline for minimizing host toxicity. The compound may be screened against additional protozoal DHFR isoforms (e.g., Plasmodium falciparum, Cryptosporidium parvum) to explore its selectivity breadth. This application is uniquely supported by publicly available data that is absent for the compound's closest structural analogs.

Linker Structure-Activity Relationship (SAR) Exploration in 2,6-Difluorobenzamide Series

The ethyl linker architecture of CAS 2097919-17-8, which differs from the methylene bridge of CAS 2380009-48-1 and the hydroxyl-substituted linker of CAS 2034335-62-9 , makes this compound an essential reference point for systematic linker SAR studies. Procurement of this compound alongside its linker analogs enables head-to-head comparison of linker length, flexibility, and polarity effects on target binding, metabolic stability, and cellular activity. The QSAR framework established by Bober et al. (2012) for furan-thiophene amides—linking electron spatial extent and dipole moment to antiproliferative activity [2]—provides a predictive model that can be tested and refined using this compound series.

Heterocycle Regioisomer Profiling for Pharmacophore Mapping

The unique furan-2-yl / thiophen-3-yl regioisomeric arrangement of CAS 2097919-17-8 offers a distinct pharmacophore geometry for probing heterocycle orientation effects in target-ligand interactions. When procured alongside regioisomeric analogs such as CAS 2034595-37-2 (furan-3-yl fused to thiophen-2-yl) and CAS 1219842-57-5 (tertiary amide with methyl-linked heterocycles), this compound enables systematic mapping of heteroatom positioning requirements for biological activity. Such profiling is particularly relevant for targets where π-stacking or hydrogen bonding with furan oxygen or thiophene sulfur is hypothesized to contribute to binding affinity.

Drug-like Screening Library Member for Phenotypic and Target-Based Assays

With XLogP3 of 3.6 and TPSA of 70.5 Ų—both within established drug-likeness thresholds [3]—CAS 2097919-17-8 is a suitable addition to diversity-oriented or target-focused screening libraries. Its moderate lipophilicity and polarity profile suggest adequate solubility and membrane permeability for cellular assays while minimizing nonspecific binding risks associated with highly lipophilic compounds. The compound's verified DHFR inhibition activity [1] provides a known bioactivity anchor that can serve as a positive control or calibration standard when screening larger compound collections containing 2,6-difluorobenzamide derivatives.

Quote Request

Request a Quote for 2,6-difluoro-N-[2-(furan-2-yl)-2-(thiophen-3-yl)ethyl]benzamide

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.